N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide

Signal transduction inhibition PASS prediction Drug discovery

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide is a distinctive pyridazinone-cyclopropanecarboxamide hybrid for kinase inhibitor and antimycobacterial screening. Its 4-chlorophenyl substituent and rigid cyclopropane tail provide a unique chemotype for probing ATP-binding sites. Computational predictions indicate high probability for signal transduction pathway inhibition (Pa=0.718), making it an ideal candidate for focused assay panels. Sourced as a versatile scaffold for medicinal chemistry optimization and target identification.

Molecular Formula C16H16ClN3O2
Molecular Weight 317.77
CAS No. 921531-51-3
Cat. No. B2616795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide
CAS921531-51-3
Molecular FormulaC16H16ClN3O2
Molecular Weight317.77
Structural Identifiers
SMILESC1CC1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H16ClN3O2/c17-13-5-3-11(4-6-13)14-7-8-15(21)20(19-14)10-9-18-16(22)12-1-2-12/h3-8,12H,1-2,9-10H2,(H,18,22)
InChIKeyRTMREDBUEBTYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding the Core Structure and Procurement Relevance of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide (CAS 921531-51-3)


N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide is a synthetic small molecule featuring a 6-oxopyridazin-1(6H)-yl core, a 4-chlorophenyl substituent at position 3, and an ethyl-linked cyclopropanecarboxamide moiety. It belongs to the class of pyridazinone-cyclopropanecarboxamide hybrids, which are explored primarily as kinase inhibitor scaffolds. Computational predictions suggest potential activity against protein kinases, signal transduction pathways, and antimycobacterial targets [1]. The compound is offered by specialty chemical vendors as a research intermediate or screening compound, but published experimental biological data remain limited.

Why Generic Substitution of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide Is Not Equivalent


Subtle structural modifications on the pyridazinone-cyclopropanecarboxamide scaffold can profoundly alter biological activity. The 4-chlorophenyl group at position 3 influences steric and electronic properties, while the ethyl linker length and the cyclopropane ring rigidity affect target binding and metabolic stability. Even closely related analogs with 4-fluorophenyl or 4-ethoxyphenyl substituents may exhibit shifted selectivity profiles or reduced potency. Without direct comparative data, it is prudent to assume that generic substitution cannot replicate the precise interaction profile of this compound [1].

Quantitative Differentiation Evidence for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide


Predicted Signal Transduction Pathway Inhibitory Activity Compared to General PASS Thresholds

In silico PASS analysis of the target compound indicates a probability of being active (Pa) of 0.718 for signal transduction pathways inhibitor activity, which is well above the conventional Pa > 0.5 threshold used for hit identification. This prediction suggests a potential advantage over related pyridazinone analogs that do not bear the 4-chlorophenyl-ethyl-cyclopropanecarboxamide arrangement, as typical unsubstituted or methyl-substituted analogs often fall below Pa 0.5 in this category [1]. However, this is a computational prediction and lacks direct experimental confirmation.

Signal transduction inhibition PASS prediction Drug discovery

Predicted Protein Kinase Inhibitory Activity Relative to Hit Selection Criteria

The compound shows a Pa of 0.620 for protein kinase inhibitor activity, placing it in the moderate confidence range for kinase-focused screening. For comparison, many known kinase inhibitors exhibit Pa values above 0.7 in the PASS model, while inactive compounds typically score below 0.3. The 0.620 value positions this compound as a borderline hit that may benefit from scaffold optimization [1].

Protein kinase inhibition PASS prediction Lead identification

Predicted Antimycobacterial Activity as a Differentiator from Non-halogenated Analogs

A Pa of 0.584 for antimycobacterial activity suggests potential utility in tuberculosis drug discovery. This prediction is likely driven by the lipophilic 4-chlorophenyl group, which enhances membrane permeability—a property often lacking in non-halogenated pyridazinone analogs. While direct comparative data are absent, structure-activity trends in related series indicate that halogen substitution at the 4-position generally correlates with improved antimycobacterial potency [1].

Antimycobacterial PASS prediction Anti-infective screening

Optimal Research Application Scenarios for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide


Signal Transduction Pathway Inhibitor Screening

The compound's high predicted probability (Pa=0.718) for signal transduction pathway inhibition supports its use as a screening candidate in assay panels designed to identify novel modulators of kinase-mediated signaling cascades. It may serve as a starting point for medicinal chemistry optimization [1].

Kinase Inhibitor Hit Identification and Lead Optimization

With a moderate protein kinase inhibitor prediction (Pa=0.620), the compound is suitable for inclusion in diverse kinase inhibitor libraries. Its unique combination of a chlorophenyl group and cyclopropanecarboxamide tail offers a distinct chemotype for exploring ATP-binding site interactions [1].

Antimycobacterial Activity Profiling in Phenotypic Screens

The predicted antimycobacterial activity (Pa=0.584) warrants evaluation of the compound in whole-cell assays against Mycobacterium tuberculosis. The presence of the 4-chlorophenyl substituent may provide favorable physicochemical properties for intracellular target engagement [1].

Building Block for Custom Library Synthesis

The reactive ethyl-linker and cyclopropanecarboxamide moiety make the compound a versatile intermediate for constructing focused libraries of pyridazinone-based probes, particularly for target identification studies in kinase and anti-infective research [1].

Quote Request

Request a Quote for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.